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molecular formula C9H11N3 B8782884 4-(2-Aminoethylamino)benzonitrile CAS No. 181943-46-4

4-(2-Aminoethylamino)benzonitrile

Cat. No. B8782884
M. Wt: 161.20 g/mol
InChI Key: OWTRYBIXEFBFKC-UHFFFAOYSA-N
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Patent
US06335337B1

Procedure details

A suspension of 4-fluorobenzonitrile (167 g, 1.38 mol), ethylenediamine (330 g, 5.5 mol) and potassium carbonate (300 g, 2.17 mol) in 2 1 of toluene is refluxed for 6 hours. After cooling to room temperature, the mixture is filtered and rinsed with toluene, and the filtrate is evaporated to give a yellow oil which is crystallized from toluene. The product is filtered off, rinsed with toluene and dried under vacuum at 50° C. to give 200 g of a slightly yellow solid.
Quantity
167 g
Type
reactant
Reaction Step One
Quantity
330 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[CH2:10]([NH2:13])[CH2:11][NH2:12].C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1>[NH2:12][CH2:11][CH2:10][NH:13][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
167 g
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Name
Quantity
330 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
300 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
WASH
Type
WASH
Details
rinsed with toluene
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
CUSTOM
Type
CUSTOM
Details
is crystallized from toluene
FILTRATION
Type
FILTRATION
Details
The product is filtered off
WASH
Type
WASH
Details
rinsed with toluene
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C.
CUSTOM
Type
CUSTOM
Details
to give 200 g of a slightly yellow solid

Outcomes

Product
Name
Type
Smiles
NCCNC1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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